molecular formula C13H26ClN3O2 B1521222 N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide dihydrochloride CAS No. 1181457-98-6

N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide dihydrochloride

Katalognummer: B1521222
CAS-Nummer: 1181457-98-6
Molekulargewicht: 291.82 g/mol
InChI-Schlüssel: OEAVVGSRAGFZSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(Morpholin-4-yl)propyl]piperidine-4-carboxamide dihydrochloride is a secondary amine derivative characterized by a piperidine-4-carboxamide core linked to a 3-(morpholin-4-yl)propyl group. Its molecular formula is C₁₃H₂₅Cl₂N₃O₂, with a calculated molecular weight of 326.26 g/mol. The compound was previously available through CymitQuimica but is now listed as discontinued across all quantity tiers .

Eigenschaften

CAS-Nummer

1181457-98-6

Molekularformel

C13H26ClN3O2

Molekulargewicht

291.82 g/mol

IUPAC-Name

N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide;hydrochloride

InChI

InChI=1S/C13H25N3O2.ClH/c17-13(12-2-5-14-6-3-12)15-4-1-7-16-8-10-18-11-9-16;/h12,14H,1-11H2,(H,15,17);1H

InChI-Schlüssel

OEAVVGSRAGFZSB-UHFFFAOYSA-N

SMILES

C1CNCCC1C(=O)NCCCN2CCOCC2.Cl.Cl

Kanonische SMILES

C1CNCCC1C(=O)NCCCN2CCOCC2.Cl

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The target compound shares structural similarities with several piperidine-4-carboxamide derivatives, differing primarily in the substituent attached to the propylamine linker. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituent Group Key Features Source
N-[3-(Morpholin-4-yl)propyl]piperidine-4-carboxamide dihydrochloride C₁₃H₂₅Cl₂N₃O₂ 326.26 3-(Morpholin-4-yl)propyl Discontinued; high polarity due to morpholine oxygen CymitQuimica
N-[3-(Dimethylamino)propyl]piperidine-4-carboxamide dihydrochloride C₁₁H₂₅Cl₂N₃O 286.24 3-(Dimethylamino)propyl Lower molecular weight; tertiary amine group may reduce solubility
N-(3-Piperidin-1-ylpropyl)piperidine-4-carboxamide dihydrochloride C₁₄H₂₈Cl₂N₃O 340.30 3-(Piperidin-1-yl)propyl Commercially available; hydrophobic piperidine substituent Santa Cruz Biotechnology
N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2-bromo-6-methoxyphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide C₃₀H₄₂BrN₅O₃ 632.60 Aryloxazole-bromophenyl HCV entry inhibitor; 76% synthesis yield, >98% HPLC purity

Key Comparison Points

Substituent Effects on Polarity and Solubility The morpholine substituent in the target compound introduces a polar oxygen atom, likely improving aqueous solubility compared to the dimethylamino () or piperidinyl () analogs. The aryloxazole derivatives () exhibit significantly higher molecular weights (>600 g/mol) and lipophilic aromatic groups, favoring membrane permeability but limiting oral bioavailability .

Synthesis and Purity

  • The target compound lacks disclosed synthesis data, but analogs like those in and demonstrate robust synthetic routes with yields of 56–76% and HPLC purity >98%. This suggests that optimizing reaction conditions (e.g., coupling reagents, purification methods) could enhance the target compound’s scalability .

The morpholine group’s polarity may also make it suitable for targeting extracellular receptors .

Research Findings and Implications

  • Structural Insights: The morpholine group’s electron-rich oxygen could facilitate hydrogen bonding with biological targets, a property absent in dimethylamino or piperidinyl analogs. This may enhance binding affinity in polar active sites .
  • Limitations : Discontinuation of the target compound () may reflect issues such as poor in vivo efficacy, synthetic complexity, or competition from more stable analogs. Further studies could explore hybridizing its morpholine group with aryloxazole moieties () to balance polarity and activity .

Vorbereitungsmethoden

Preparation of 4-(Morpholin-4-yl)piperidine Intermediate

A key intermediate in the synthesis is 4-(morpholin-4-yl)piperidine, which can be prepared via reductive amination or catalytic hydrogenation routes starting from 1-benzyl-4-piperidone and morpholine.

Method Summary (Based on CN105777615A):

  • Step 1: Formation of 4-(1-benzylpiperidin-4-yl)morpholine dihydrochloride

    • React 1-benzyl-4-piperidone with morpholine in toluene at 110°C under reflux to form the imine intermediate.
    • Subject the reaction mixture to catalytic hydrogenation using Raney nickel catalyst under hydrogen pressure (10 kg/cm²) at 50°C for 36 hours.
    • Filter and treat the product with concentrated hydrochloric acid to precipitate the dihydrochloride salt.
    • Yield: Approximately 88% (varies slightly by batch size).
  • Step 2: Deprotection and conversion to 4-(morpholin-4-yl)piperidine

    • Dissolve the dihydrochloride salt in an alcoholic solution.
    • Adjust pH to >11 using potassium carbonate solution.
    • Perform catalytic hydrogenation with 10% Pd/C under 40 kg/cm² hydrogen pressure at 50°C for 8 hours.
    • Isolate the free base 4-(morpholin-4-yl)piperidine with yields around 89%.

This two-step method is notable for its high yields and scalability, employing relatively mild conditions and common catalysts (Raney nickel and Pd/C) without requiring chromatographic purification.

Formation of N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide

The next stage involves coupling the 4-(morpholin-4-yl)piperidine intermediate with a carboxamide moiety at the 4-position of the piperidine ring.

  • Amide bond formation is typically achieved via reaction of the corresponding piperidine-4-carboxylic acid derivative or activated carboxylic acid species (e.g., acid chlorides or esters) with the 3-(morpholin-4-yl)propylamine.

  • Reductive amination or palladium-catalyzed cross-coupling reactions may be employed to introduce the propyl linker bearing the morpholine ring, as described in related synthetic schemes for similar piperidine derivatives.

  • The final compound is converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, facilitating isolation as a solid with enhanced stability.

Catalytic and Reaction Conditions Analysis

Step Reaction Type Catalyst/Agent Solvent Temperature (°C) Pressure (kg/cm²) Time (hours) Yield (%) Notes
1 Imine formation None Toluene 110 Atmospheric ~2 - Reflux with water removal
2 Catalytic hydrogenation Raney Nickel Toluene 50 10 36 ~88 Converts imine to amine salt
3 Deprotection & hydrogenation Pd/C (10%) Alcoholic soln 50 40 8 ~89 Converts dihydrochloride salt to free base
4 Amide bond formation Coupling agents (e.g., acid chloride) Various Ambient to reflux Atmospheric Variable - Standard amidation protocols
5 Salt formation HCl Ethanol or similar Ambient Atmospheric - - Formation of dihydrochloride salt

Research Findings and Industrial Considerations

  • The use of Raney nickel and Pd/C catalysts provides efficient hydrogenation steps with high selectivity and minimal side reactions.

  • Adjusting pH above 11 during deprotection ensures free base formation and facilitates hydrogenolysis of protecting groups.

  • Avoidance of chromatographic purification enhances industrial feasibility, reducing solvent use and environmental impact.

  • The final dihydrochloride salt is preferred for pharmaceutical applications due to improved solubility and stability.

  • Alternative synthetic strategies involving palladium-catalyzed cross-coupling (e.g., Suzuki-type reactions) and reductive amination have been reported for related piperidine derivatives, offering routes to diversify substituents on the piperidine ring.

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents/Conditions Yield (%) Reference
4-(1-benzylpiperidin-4-yl)morpholine dihydrochloride formation 1-benzyl-4-piperidone + morpholine, Raney Ni, H2, 50°C, 10 kg/cm² ~88
Deprotection to 4-(morpholin-4-yl)piperidine Pd/C, K2CO3 pH>11, H2, 50°C, 40 kg/cm² ~89
Amide bond formation to target compound Carboxylic acid derivative + amine, coupling agents Variable
Salt formation (dihydrochloride) HCl in ethanol or similar solvent Quantitative

Q & A

Q. What are the recommended synthetic routes for N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide dihydrochloride?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: React piperidine-4-carboxylic acid with a coupling agent (e.g., HBTU) in dimethylformamide (DMF) to activate the carboxyl group .
  • Step 2: Introduce the morpholinylpropylamine moiety via nucleophilic substitution or amide bond formation. For example, pre-neutralized amines (e.g., 3-morpholinopropylamine) are added to the activated intermediate .
  • Step 3: Purify the product using silica gel column chromatography, followed by hydrochloride salt formation using HCl gas or aqueous HCl .
  • Critical Note: The dihydrochloride form enhances solubility and stability, as seen in structurally related piperidine-morpholine hybrids .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A combination of analytical techniques is essential:

  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for small-molecule refinement to confirm stereochemistry and crystal packing .
  • Spectroscopy:
    • 1H/13C NMR: Verify proton environments and carbon frameworks. For example, piperidine and morpholine protons typically appear as distinct multiplet clusters between δ 1.5–3.5 ppm .
    • Mass Spectrometry (ESI-TOF): Confirm molecular weight (e.g., expected [M+H]+ peak at m/z 286.2) and detect impurities .
  • HPLC: Assess purity (>98%) using reverse-phase C18 columns with UV detection at 210–254 nm .

Q. What are the solubility and stability considerations under different laboratory conditions?

Methodological Answer:

  • Solubility: The dihydrochloride salt is highly soluble in water (>50 mg/mL) and polar solvents (e.g., DMSO, ethanol), but poorly soluble in non-polar solvents like hexane .
  • Stability:
    • pH Sensitivity: Stable in acidic conditions (pH 2–5) but degrades in alkaline environments. Store at 4°C in airtight, desiccated containers .
    • Light/Temperature: Protect from light and avoid prolonged exposure to temperatures >40°C to prevent decomposition .

Advanced Research Questions

Q. What strategies can address discrepancies in biological activity data across different assays?

Methodological Answer: Discrepancies may arise from assay-specific conditions (e.g., receptor subtype selectivity, cell line variability):

  • Orthogonal Assays: Combine functional (e.g., cAMP modulation) and binding assays (e.g., radioligand displacement) to confirm target engagement .
  • Dose-Response Curves: Use a wide concentration range (1 nM–100 µM) to identify non-linear effects or off-target interactions .
  • Control Experiments: Include structurally related analogs (e.g., N,N-diallyl-4-piperidinecarboxamide) to assess scaffold-specific artifacts .

Q. How can the compound’s pharmacokinetic profile be optimized for CNS-targeted studies?

Methodological Answer:

  • Lipophilicity Adjustment: Introduce polar substituents (e.g., hydroxyl groups) to reduce logP while retaining blood-brain barrier permeability. For example, N-(3-hydroxypropyl) analogs show improved CNS bioavailability .
  • Prodrug Strategies: Mask the carboxamide group with ester prodrugs to enhance oral absorption, followed by enzymatic hydrolysis in vivo .
  • Salt Form Screening: Compare dihydrochloride with other salts (e.g., mesylate) to balance solubility and tissue penetration .

Q. What are the potential off-target interactions and how to mitigate them?

Methodological Answer:

  • Known Off-Targets: Piperidine-morpholine hybrids may interact with σ receptors or monoamine transporters (e.g., SERT, DAT) due to structural similarity to neuropharmacological agents .
  • Mitigation Strategies:
    • Counter-Screens: Test against panels of GPCRs, kinases, and ion channels (e.g., Eurofins CEREP panel) .
    • Structure-Activity Relationship (SAR) Studies: Modify the propyl linker length or morpholine substituents to reduce off-target binding .
    • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict and eliminate high-affinity off-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.